Lipophilicity Reduction by Indole N‑Methylation Versus the Des‑Methyl Analog
1-(1-Methyl-1H-indol-7-yl)ethan-1-amine exhibits a computed XLogP3 of 1.3, which is 0.2 log units lower than that of its closest des‑methyl analog, 1-(1H-indol-7-yl)ethan-1-amine (XLogP3 = 1.5) [1][2]. The difference arises from the electron‑donating effect of the N‑methyl group, which modestly increases polarity. Although both values fall within the typical range for orally bioavailable compounds, the lower lipophilicity of the title compound may translate into reduced non‑specific protein binding and improved aqueous solubility in biochemical assay conditions.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1-(1H-indol-7-yl)ethan-1-amine (XLogP3 = 1.5) |
| Quantified Difference | ΔXLogP3 = –0.2 |
| Conditions | XLogP3 3.0 algorithm implemented in PubChem |
Why This Matters
Lower lipophilicity can improve early‑stage assay compatibility by reducing aggregation and non‑specific binding, a practical advantage in high‑throughput screening campaigns.
- [1] PubChem. 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine, CID 82411371. National Center for Biotechnology Information. View Source
- [2] PubChem. 1-(1H-indol-7-yl)ethan-1-amine, CID 68767780. National Center for Biotechnology Information. View Source
